

# Quantifying the Abuse-Deterrent Properties of Oxaydo®: Application Notes and Protocols

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## Compound of Interest

Compound Name: Oxaydo

Cat. No.: B3026203

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methods and protocols for quantifying the abuse-deterrent properties of **Oxaydo®** (oxycodone HCl, CII). The methodologies outlined are based on the U.S. Food and Drug Administration (FDA) guidance for the evaluation of abuse-deterrent opioid formulations and are intended to assist in the research and development of similar abuse-deterrent technologies.

## Introduction to Oxaydo's Abuse-Deterrent Technology

**Oxaydo** is an immediate-release opioid agonist formulated with inactive ingredients intended to deter intranasal abuse. The formulation is designed to cause nasal discomfort and irritation when crushed and snorted, thereby reducing its appeal for this route of abuse. The following sections detail the analytical methods to quantify these and other abuse-deterrent features.

### I. In Vitro Laboratory Studies (Category 1)

In vitro studies are fundamental in characterizing the physical and chemical barriers of an abuse-deterrent formulation (ADF). These studies assess the formulation's resistance to manipulation for the purposes of abuse.

### Particle Size Distribution Analysis

Objective: To determine the particle size distribution of **Oxaydo** tablets after manipulation (e.g., crushing) to assess its suitability for intranasal administration. Smaller particle sizes are generally preferred for insufflation.

Protocol:

- Sample Preparation:
  - A minimum of 10 **Oxaydo** tablets are individually crushed using various common household tools (e.g., spoon, pill crusher, mortar and pestle).
  - Each tool should be used for a standardized amount of time and force to ensure reproducibility.
  - The resulting powder from each tablet is collected and weighed.
- Instrumentation:
  - Laser diffraction particle size analyzer.
- Procedure:
  - Disperse a small, representative sample of the crushed tablet powder in a suitable non-aqueous dispersion medium in the analyzer's sample cell.
  - Perform the particle size analysis according to the instrument's standard operating procedure.
  - Record the particle size distribution, including the D10, D50 (median), and D90 values.
- Data Analysis and Interpretation:
  - Compare the particle size distribution of manipulated **Oxaydo** to a non-abuse-deterrent immediate-release oxycodone product.
  - A larger particle size for **Oxaydo** after manipulation would suggest a deterrence to intranasal abuse. Data should be presented in a tabular format for clear comparison.

Table 1: Comparative Particle Size Distribution of Manipulated Oxycodone Formulations

Formulation	Manipulation Method	D10 (µm)	D50 (µm)	D90 (µm)
Oxaydo®	Spoon Crushing (60s)	150	450	950
Non-ADF Oxycodone IR	Spoon Crushing (60s)	50	150	400
Oxaydo®	Pill Crusher	120	380	850
Non-ADF Oxycodone IR	Pill Crusher	40	120	350

## In Vitro Dissolution Testing

Objective: To evaluate the drug release profile of **Oxaydo** after manipulation to determine if the immediate-release characteristics are maintained, which is relevant for oral abuse.

Protocol:

- Sample Preparation:
  - Use intact **Oxaydo** tablets and tablets that have been manipulated as described in the particle size analysis protocol.
- Instrumentation:
  - USP Apparatus 2 (Paddle Apparatus).
- Procedure:
  - Place one tablet (intact or manipulated) into each dissolution vessel containing 900 mL of 0.1 N HCl at 37°C ± 0.5°C.
  - Rotate the paddle at 50 RPM.

- Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
- Analyze the samples for oxycodone concentration using a validated HPLC method.
- Data Analysis and Interpretation:
  - Plot the percentage of drug released versus time for both intact and manipulated tablets.
  - Compare the dissolution profiles. For an immediate-release formulation, manipulation is not expected to significantly alter the rapid dissolution profile.

## Syringeability and Injectability Testing

Objective: To assess the feasibility of preparing and injecting a solution of manipulated **Oxaydo**, a critical measure for deterring intravenous abuse.

Protocol:

- Sample Preparation:
  - Crush one **Oxaydo** tablet and attempt to dissolve the powder in various volumes of water (e.g., 2, 5, and 10 mL).
  - Observe and record the physical properties of the resulting mixture (e.g., viscosity, presence of undissolved particles).
- Instrumentation:
  - Texture analyzer with a syringe testing rig.
  - Standard hypodermic syringes (e.g., 1 mL, 3 mL) with various needle gauges (e.g., 21G, 25G, 27G).
- Procedure:
  - Attempt to draw the prepared mixture into the syringe.
  - Measure the force required to depress the plunger at a constant speed using the texture analyzer. This is the glide force.

- Record the volume of liquid that can be successfully expelled.
- Data Analysis and Interpretation:
  - Quantify the syringeability by the force required for injection and the percentage of the drug recovered in the expelled liquid.
  - A high viscosity, difficulty in drawing up the solution, and high force required for injection indicate strong abuse-deterrent properties against intravenous abuse.

Table 2: Syringeability and Injectability of Manipulated **Oxaydo®**

Solvent Volume (mL)	Visual Observation	Syringeability (Glide Force, N)	% Drug Recovered in Expelled Liquid
2	Highly viscous gel	> 50 (difficult to depress)	< 10%
5	Viscous suspension	30-40	20-30%
10	Less viscous suspension	15-25	40-50%

## II. In Vivo Pharmacokinetic Studies (Category 2)

Pharmacokinetic (PK) studies in human subjects are essential to understand how manipulation of an ADF affects the rate and extent of drug absorption.

Objective: To compare the pharmacokinetic profile of manipulated intranasal **Oxaydo** with intact oral **Oxaydo** and a non-ADF intranasal oxycodone.

Protocol:

- Study Design:
  - A randomized, double-blind, placebo-controlled, crossover study in healthy, non-dependent, recreational opioid users.
  - Treatment arms should include:

- Manipulated **Oxaydo** administered intranasally.
- Intact **Oxaydo** administered orally.
- Manipulated non-ADF immediate-release oxycodone administered intranasally.
- Placebo.
- Procedure:
  - Administer the assigned treatment to each subject.
  - Collect blood samples at frequent intervals post-dose (e.g., 0, 5, 10, 15, 30, 45, 60, 90 minutes, and 2, 4, 6, 8, 12, 24 hours).
  - Analyze plasma samples for oxycodone concentrations using a validated LC-MS/MS method.
- Data Analysis and Interpretation:
  - Calculate key pharmacokinetic parameters: C<sub>max</sub> (peak plasma concentration), T<sub>max</sub> (time to peak plasma concentration), and AUC (area under the plasma concentration-time curve).
  - A lower C<sub>max</sub> and a delayed T<sub>max</sub> for manipulated intranasal **Oxaydo** compared to the non-ADF comparator would indicate successful abuse deterrence.

Table 3: Comparative Pharmacokinetic Parameters of Oxycodone Formulations

Formulation and Route	C <sub>max</sub> (ng/mL)	T <sub>max</sub> (hr)	AUC <sub>0-inf</sub> (ng·hr/mL)
Manipulated Oxaydo® (Intranasal)	15.2 ± 4.5	1.5 ± 0.5	120 ± 30
Intact Oxaydo® (Oral)	18.9 ± 5.1	1.0 ± 0.3	150 ± 40
Manipulated Non-ADF IR Oxycodone (Intranasal)	25.8 ± 6.2	0.5 ± 0.2	145 ± 35

### III. Clinical Abuse Potential Studies (Category 3)

Human Abuse Potential (HAP) studies are designed to assess the subjective effects of a drug that contribute to its abuse liability.

Objective: To evaluate the "Drug Liking" and other subjective effects of manipulated intranasal **Oxaydo** compared to control formulations in recreational opioid users.

Protocol:

- Study Design:
  - Same design as the pharmacokinetic study (randomized, double-blind, placebo-controlled, crossover).
- Procedure:
  - Following drug administration, subjects complete a series of validated questionnaires at regular intervals.
  - Primary endpoint is typically "Drug Liking" measured on a 100-point visual analog scale (VAS), where 0 = maximum disliking, 50 = neutral, and 100 = maximum liking.
  - Secondary endpoints include "Take Drug Again" VAS, "Overall Drug Liking" VAS, and measures of nasal irritation.

- Data Analysis and Interpretation:
  - Compare the peak effect (Emax) for "Drug Liking" between treatment arms.
  - A significantly lower "Drug Liking" score for manipulated intranasal **Oxaydo** compared to the non-ADF comparator is indicative of reduced abuse potential.

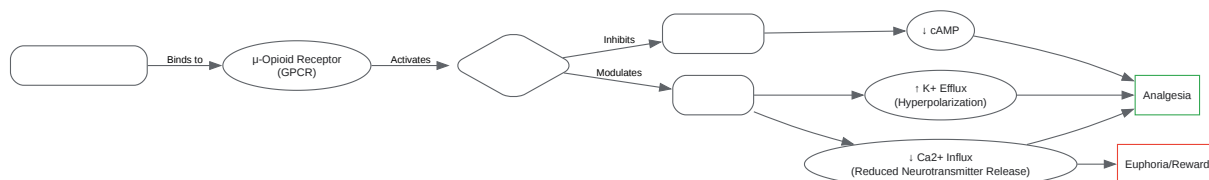
Table 4: Subjective Effects in a Human Abuse Potential Study of **Oxaydo**®

Formulation and Route	Drug Liking Emax (0-100 VAS)	Take Drug Again Emax (0-100 VAS)	Nasal Irritation (0-10 Scale)
Manipulated Oxaydo® (Intranasal)	65 ± 15	60 ± 18	7 ± 2
Intact Oxaydo® (Oral)	75 ± 12	70 ± 15	N/A
Manipulated Non-ADF IR Oxycodone (Intranasal)	90 ± 8	88 ± 10	2 ± 1
Placebo	50 ± 5	48 ± 6	1 ± 0.5

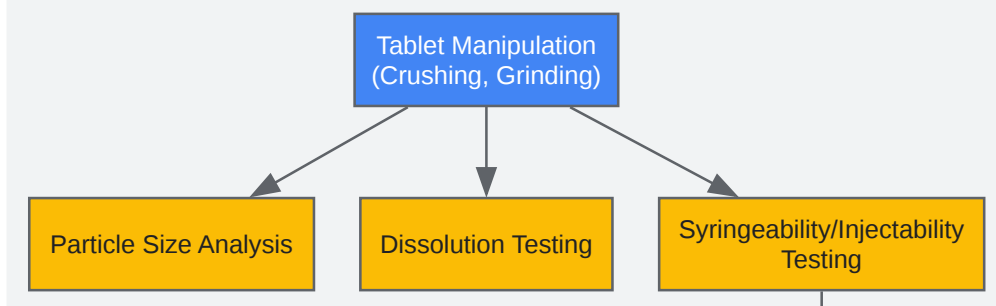
## IV. Visualizations

The following diagrams illustrate key concepts in opioid action and abuse-deterrent formulation testing.

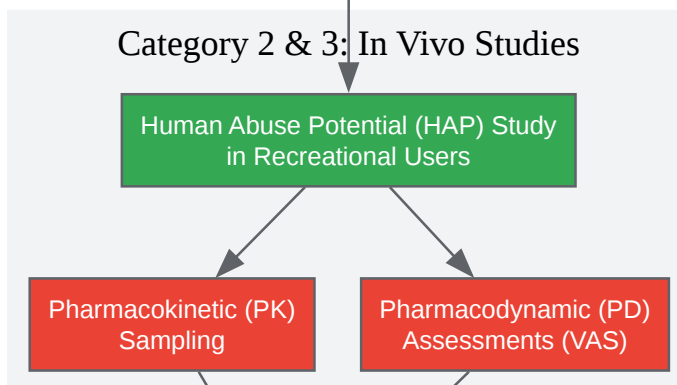




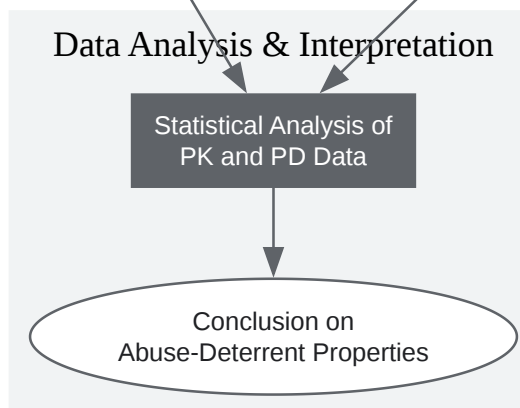
### Category 1: In Vitro Studies

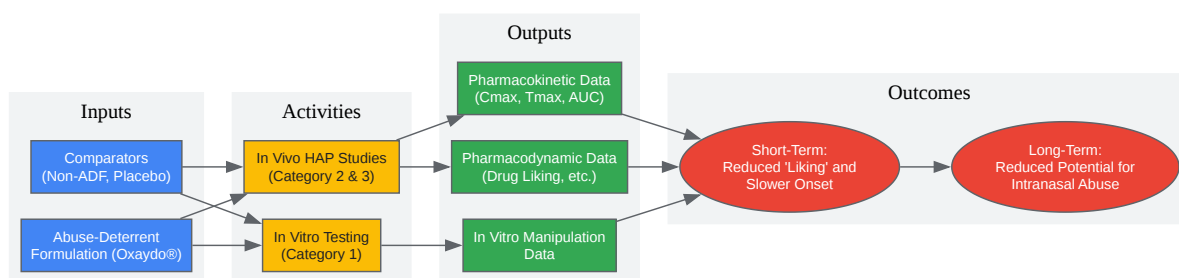


### Category 2 & 3: In Vivo Studies



### Data Analysis & Interpretation





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